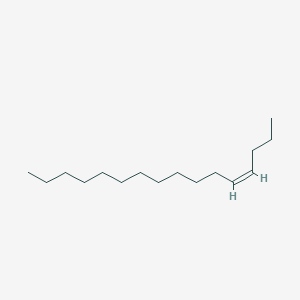
cis-4-Hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Hexadecene: is an organic compound with the molecular formula C16H32 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the hexadecene chain. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-4-Hexadecene can be synthesized through various methods, including:
Hydrogenation of Alkynes: Starting with 4-hexyne, partial hydrogenation using a Lindlar catalyst can yield this compound.
Wittig Reaction: This involves the reaction of a phosphonium ylide with a suitable aldehyde or ketone to form the desired alkene.
Elimination Reactions: Dehydrohalogenation of 4-halogenated hexadecanes using a strong base can produce this compound.
Industrial Production Methods: Industrial production often involves the use of catalytic processes to ensure high yield and purity. One common method is the catalytic hydrogenation of alkynes using palladium or platinum catalysts under controlled conditions to achieve the cis configuration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Hexadecene can undergo oxidation reactions, forming epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can yield hexadecane. This can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Hexadecane.
Substitution: Dihalogenated hexadecanes.
Scientific Research Applications
cis-4-Hexadecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Industry: Used in the synthesis of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-4-hexadecene in chemical reactions involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The cis configuration influences the steric and electronic properties of the molecule, affecting its reactivity and the types of products formed.
Comparison with Similar Compounds
trans-4-Hexadecene: The trans isomer has the hydrogen atoms on opposite sides of the double bond, leading to different physical properties and reactivity.
cis-3-Hexadecene: The double bond is located between the third and fourth carbon atoms, resulting in different chemical behavior.
cis-9-Hexadecene: The double bond is located further along the carbon chain, affecting its reactivity and applications.
Uniqueness: cis-4-Hexadecene is unique due to its specific double bond position and cis configuration, which confer distinct physical and chemical properties. These properties make it valuable in various research and industrial applications, particularly in studies of stereochemistry and alkene reactivity.
Properties
CAS No. |
67947-00-6 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(Z)-hexadec-4-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10-16H2,1-2H3/b9-7- |
InChI Key |
SIHWESHIQGPCBP-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCC |
Canonical SMILES |
CCCCCCCCCCCC=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















